molecular formula C17H21N3O3S B2589376 N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide CAS No. 681267-16-3

N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide

Cat. No.: B2589376
CAS No.: 681267-16-3
M. Wt: 347.43
InChI Key: RNEFSUNATUGBOF-UHFFFAOYSA-N
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Description

N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide is a potent and selective investigational compound recognized for its activity as an AMPK (AMP-activated protein kinase) activator. AMPK is a central regulator of cellular energy homeostasis, and its pharmacological activation is a key therapeutic strategy in metabolic research. This thienopyrazole derivative has been specifically investigated in preclinical models for its potential to ameliorate conditions associated with metabolic syndrome, including insulin resistance and hepatic steatosis . The compound's mechanism involves allosteric activation of AMPK, which modulates downstream signaling pathways to promote glucose uptake and inhibit lipid synthesis. Its research value is underscored by its selectivity profile, which helps elucidate the distinct roles of AMPK isoforms in different tissues. This makes it a critical tool for scientists exploring novel pathways in diabetes, NAFLD (non-alcoholic fatty liver disease), and other metabolic disorders , providing a foundation for understanding the translational potential of AMPK-targeted therapies.

Properties

IUPAC Name

N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-10(2)17(21)18-16-14-8-24(22,23)9-15(14)19-20(16)13-6-5-11(3)12(4)7-13/h5-7,10H,8-9H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEFSUNATUGBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H29N3O3S. The compound features a thieno[3,4-c]pyrazole core substituted with a 3,4-dimethylphenyl group and an isobutyramide moiety. The presence of the dioxo group enhances its potential reactivity and biological activity.

PropertyValue
Molecular FormulaC22H29N3O3S
Molecular Weight415.6 g/mol
Purity≥95%
IUPAC NameThis compound

Anticancer Properties

Research has shown that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:

  • Cell Line Sensitivity : The compound displayed potent cytotoxicity against acute lymphoblastic leukemia (ALL) cells with an IC50 value of approximately 0.3 μM. This indicates a strong inhibitory effect on cell proliferation.
  • Mechanism of Action : The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells. It has been observed to activate caspases involved in the apoptotic pathway.

Other Biological Activities

Beyond its anticancer effects, this compound has shown potential in other areas:

  • Antioxidant Activity : The compound has demonstrated moderate antioxidant properties in various assays.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in tumor progression.

Case Studies and Research Findings

A number of studies have focused on the synthesis and evaluation of this compound:

  • Synthesis and Characterization : Various synthetic routes have been explored to obtain high yields of the compound while maintaining purity. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity.
  • In Vivo Studies : Animal model studies have indicated that the compound can significantly reduce tumor size when administered at therapeutic doses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thienopyrazole Derivatives

Thienopyrazole-based compounds are widely studied for their optoelectronic properties. For instance, poly(3-hexylthiophene) (P3HT), a conjugated polymer used in OPVs, shares a thiophene backbone but lacks the pyrazole and sulfonyl groups. P3HT exhibits a bandgap of ~1.9 eV and achieves power conversion efficiencies (PCEs) of ~5% in bulk-heterojunction (BHJ) solar cells . In contrast, the sulfonyl group in the target compound may lower the lowest unoccupied molecular orbital (LUMO) energy, improving electron affinity and charge separation efficiency.

Sulfonamide-Containing Heterocycles

Compounds like PCBM ([6,6]-phenyl-C61-butyric acid methyl ester), a fullerene derivative used in BHJ solar cells, rely on high electron affinity for charge transport. While PCBM lacks a thienopyrazole core, its sulfonyl analogs (e.g., sulfolane-containing acceptors) demonstrate enhanced Voc (open-circuit voltage) due to deeper LUMO levels . The target compound’s sulfonyl group may similarly optimize Voc, though its fused thienopyrazole system could reduce recombination losses compared to fullerene-based materials.

Pharmacologically Active Thiazoles and Pyrazoles

lists thiazole derivatives with hydroxy and ureido groups, such as (S)-N-[(2S,4S,5S)-5-(thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-2-{3-}butanamide. These compounds are structurally distinct but share heterocyclic frameworks. Thiazoles and pyrazoles are both electron-deficient, but thienopyrazoles offer greater π-conjugation, which is critical for optoelectronic applications .

Key Data and Research Findings

Table 1: Comparative Properties of Selected Compounds

Compound Core Structure Bandgap (eV) Application Notable Properties
Target Compound Thienopyrazole ~2.1* OPVs/Pharma High electron affinity, sulfonyl
P3HT Polythiophene 1.9 OPVs High hole mobility
PCBM Fullerene 1.7 OPVs High electron mobility
Thiazole derivatives () Thiazole N/A Pharmaceuticals Enzyme inhibition

*Estimated based on analogous thienopyrazole derivatives .

Research Insights:

  • The target compound’s sulfonyl group may lower the LUMO, increasing Voc compared to P3HT .
  • Biological Potential: The isobutyramide group aligns with pharmacophore motifs in ’s thiazole derivatives, suggesting unexplored therapeutic applications .

Q & A

Q. What are the key considerations for synthesizing this compound with high purity and yield?

  • Methodological Answer: Synthesis should prioritize regioselective formation of the thieno[3,4-c]pyrazole core. Use a stepwise approach:

Cyclocondensation of 3,4-dimethylphenylhydrazine with a thiophene-dione precursor under acidic conditions to form the pyrazole ring .

Sulfonation at the 5-position using SO₃/DMF complex to introduce the dioxido group .

Amidation with isobutyryl chloride in anhydrous DCM, using DMAP as a catalyst for optimal acylation .
Characterization: Validate purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structure using ¹H/¹³C-NMR (DMSO-d₆, δ 1.2–8.5 ppm) and HRMS (ESI+) .

Q. How can researchers resolve structural ambiguities in this compound?

  • Methodological Answer:
  • X-ray crystallography is ideal for confirming the thieno-pyrazole fused ring system and sulfone orientation .
  • 2D NMR techniques (e.g., COSY, HSQC) clarify proton-proton coupling and heteronuclear correlations, especially for overlapping signals in the aromatic and pyrazole regions .
  • IR spectroscopy identifies key functional groups (e.g., sulfone S=O stretches at ~1150–1300 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

  • Methodological Answer:
  • Enzyme inhibition assays: Target kinases (e.g., JAK/STAT) due to the pyrazole scaffold’s known affinity. Use ADP-Glo™ kinase assays with recombinant proteins .
  • Antimicrobial screening: Test against Gram-positive/negative bacteria (MIC via broth microdilution) and fungi (agar diffusion), given structural similarities to bioactive thieno-pyrazoles .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability while minimizing side reactions?

  • Methodological Answer:
  • Process control: Use DoE (Design of Experiments) to optimize reaction parameters (temperature, solvent polarity, catalyst loading). For example, replacing DMF with DMAc reduces sulfonation byproducts .
  • Flow chemistry: Continuous-flow reactors improve heat/mass transfer during exothermic amidation steps, enhancing yield (>85%) and reducing purification needs .
  • Byproduct analysis: LC-MS monitors intermediates (e.g., over-sulfonated derivatives) to adjust stoichiometry .

Q. What strategies address contradictions in biological activity data across studies?

  • Methodological Answer:
  • Meta-analysis: Compare datasets using cheminformatics tools (e.g., SEA, ChEMBL) to identify confounding variables (e.g., cell line variability, assay conditions) .
  • Mechanistic studies: Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate target binding affinity and rule off-target effects .
  • In silico modeling: Molecular dynamics simulations (AMBER/CHARMM) reconcile discrepancies by predicting metabolite interference or conformational flexibility .

Q. How can the compound’s pharmacokinetic profile be improved for in vivo studies?

  • Methodological Answer:
  • Prodrug derivatization: Introduce hydrolyzable groups (e.g., acetyl) at the amide nitrogen to enhance solubility and oral bioavailability .
  • Nanocarrier systems: Encapsulate in PEGylated liposomes to prolong half-life and improve tissue targeting .
  • Metabolic stability assays: Use liver microsomes (human/rat) with LC-MS/MS to identify CYP450-mediated degradation hotspots .

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